molecular formula C10H11F3N2O2 B1484327 6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-55-0

6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484327
CAS RN: 2097997-55-0
M. Wt: 248.2 g/mol
InChI Key: QPTYCJTZELCCKQ-UHFFFAOYSA-N
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Description

The compound “6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropylmethyl group, a 2,2,2-trifluoroethyl group, and a 1,2,3,4-tetrahydropyrimidine-2,4-dione group. The exact method would depend on the specific reactions used to introduce these groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be a cyclopropylmethyl group and a 2,2,2-trifluoroethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrimidine ring, the cyclopropylmethyl group, and the 2,2,2-trifluoroethyl group could all influence the types of reactions this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring, the cyclopropylmethyl group, and the 2,2,2-trifluoroethyl group. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of potential drug candidates . The compound could be utilized in the development of new pharmaceuticals where the incorporation of a trifluoromethyl group is desired for its pharmacokinetic properties.

Agrochemical Development

In agrochemicals, the trifluoromethyl moiety is known to impart desirable properties such as increased potency and selectivity . The subject compound could serve as a precursor or an intermediate in the synthesis of agrochemicals that require the trifluoromethyl functionality for enhanced activity against pests and diseases.

Materials Science

The compound’s derivatives could be used in the polymerization processes. For instance, free-radical polymerization of trifluoroethyl methacrylate has been studied for its potential in creating polymers with increased free volume, which is beneficial in various applications including coatings and packaging materials .

Environmental Science

Compounds with trifluoromethyl groups are being explored for their potential use in environmental remediation. Their unique chemical properties might make them suitable for breaking down pollutants or for use in sensors that detect environmental contaminants .

Medical Imaging

The trifluoromethyl group’s derivatives, such as 2,2,2-[18F]trifluoroethyl tosylate , have been used as prosthetic groups in the preparation of PET imaging agents . This indicates potential applications of the compound in the synthesis of radiotracers for diagnostic imaging.

Chemical Synthesis

The compound could be involved in radical trifluoromethylation reactions, which are pivotal in creating carbon-fluorine bonds in organic synthesis. This is particularly important for the synthesis of complex molecules in medicinal chemistry and materials science .

Future Directions

The study of novel pyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

6-(cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)5-15-8(16)4-7(14-9(15)17)3-6-1-2-6/h4,6H,1-3,5H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYCJTZELCCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=O)N(C(=O)N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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